2-(2,3-Dihydroindol-1-yl)-4-phenyl-1,3-thiazole
Overview
Description
1-(4-Phenyl-1,3-thiazol-2-yl)indoline is a heterocyclic compound that combines the structural features of both indoline and thiazole moieties Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydroindol-1-yl)-4-phenyl-1,3-thiazole typically involves the condensation of indoline derivatives with thiazole precursors. One common method is the reaction of indoline with 4-phenyl-2-aminothiazole in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dihydroindol-1-yl)-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indoline and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include oxindole derivatives, thiazolidine derivatives, and various substituted indoline and thiazole compounds .
Scientific Research Applications
2-(2,3-Dihydroindol-1-yl)-4-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydroindol-1-yl)-4-phenyl-1,3-thiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with the indoline moiety.
Thiazole Derivatives: Compounds such as 4-phenyl-2-aminothiazole and thiazole-4-carboxylic acid are structurally related to the thiazole moiety.
Uniqueness: 2-(2,3-Dihydroindol-1-yl)-4-phenyl-1,3-thiazole is unique due to its combined indoline and thiazole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and exhibit diverse biological activities compared to its individual components .
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-4-phenyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S/c1-2-6-13(7-3-1)15-12-20-17(18-15)19-11-10-14-8-4-5-9-16(14)19/h1-9,12H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTIGVJNHNGSNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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